
(3-Carbamoyl-3,3-diphenylpropyl)diisopropylmethylammonium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is a complex organic compound with a unique structure that includes both amino and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate typically involves multiple steps. One common method includes the reaction of 4-amino-4-oxo-3,3-diphenylbutanoic acid with methyl iodide in the presence of a base to form the corresponding methyl ester. This intermediate is then reacted with di(propan-2-yl)amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate is investigated for its potential therapeutic properties. It may have applications in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-oxo-3,3-diphenylbutanoic acid
- 4-Amino-4-oxo-3,3-diphenylbutyl methyl ester
- 4-Amino-4-oxo-3,3-diphenylbutyl di(propan-2-yl)amine
Uniqueness
What sets (4-Amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium; methylsulfate apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
119042-66-9 |
|---|---|
Molecular Formula |
C24H36N2O5S |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;methyl sulfate |
InChI |
InChI=1S/C23H32N2O.CH4O4S/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-5-6(2,3)4/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H3,(H,2,3,4) |
InChI Key |
JTBLDBBLERCTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


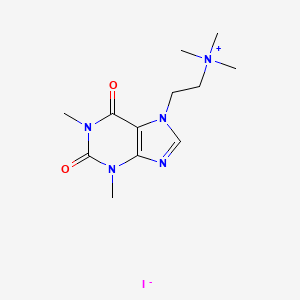
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
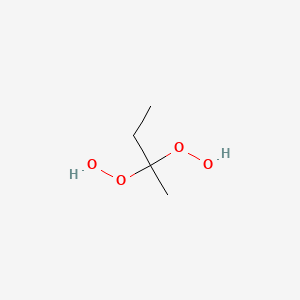

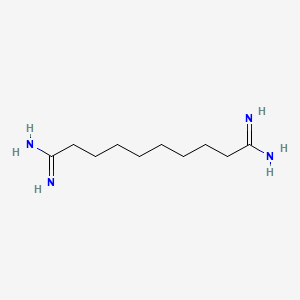
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
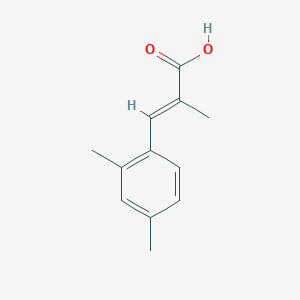

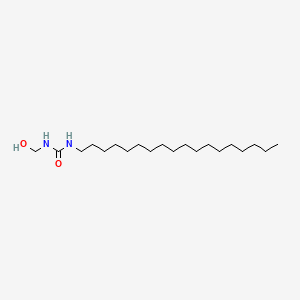

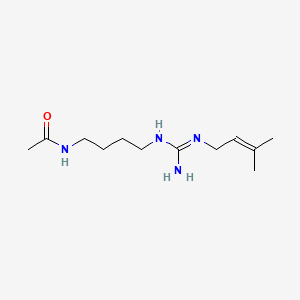
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
